2,5-DIMETHANESULFONYLBENZONITRILE

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

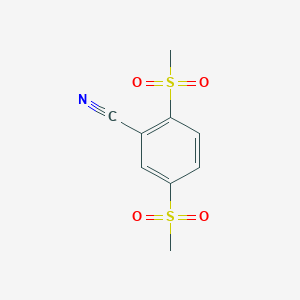

2,5-Dimethanesulfonylbenzonitrile is an organic compound with the molecular formula C9H9NO4S2. It is characterized by the presence of two methanesulfonyl groups attached to a benzonitrile core. This compound is known for its applications in various fields of scientific research and industry due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethanesulfonylbenzonitrile typically involves the sulfonation of benzonitrile derivatives. One common method includes the reaction of 2,5-dichlorobenzonitrile with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or distillation techniques .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethanesulfonylbenzonitrile undergoes various chemical reactions, including:

Substitution Reactions: The methanesulfonyl groups can be substituted with other functional groups under appropriate conditions.

Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form sulfone derivatives.

Common Reagents and Conditions:

Substitution: Methanesulfonyl chloride, triethylamine.

Reduction: Lithium aluminum hydride, hydrogen gas with a catalyst.

Oxidation: Potassium permanganate, hydrogen peroxide.

Major Products Formed:

Substitution: Various substituted benzonitriles.

Reduction: 2,5-Dimethanesulfonylbenzylamine.

Oxidation: 2,5-Dimethanesulfonylbenzenesulfone.

Scientific Research Applications

2,5-Dimethanesulfonylbenzonitrile has a wide range of applications in scientific research, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein interactions.

Medicine: Investigated for its potential use in drug development and as a pharmacological tool.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,5-Dimethanesulfonylbenzonitrile involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to changes in cellular functions .

Comparison with Similar Compounds

- 2,5-Dichlorobenzonitrile

- 2,5-Dimethylbenzonitrile

- 2,5-Dimethoxybenzonitrile

Comparison: 2,5-Dimethanesulfonylbenzonitrile is unique due to the presence of methanesulfonyl groups, which impart distinct chemical properties compared to other similar compounds. These groups enhance its reactivity and make it suitable for specific applications in research and industry .

Biological Activity

2,5-Dimethanesulfonyldibenzenitrile, also known as 3,5-bis(methylsulfonyl)benzonitrile, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's chemical formula is C10H11O2S2N, featuring two methylsulfonyl groups attached to a benzonitrile framework. The unique structural characteristics of this compound contribute significantly to its reactivity and biological properties. The presence of the nitrile group allows for nucleophilic substitution reactions, while the methylsulfonyl groups enhance solubility and reactivity, making it an interesting candidate for further research in medicinal chemistry.

Pharmacological Properties

Research indicates that 2,5-dimethanesulfonyldibenzenitrile exhibits notable biological activity, particularly in the following areas:

- Anti-inflammatory Effects : Preliminary studies suggest that the compound may have anti-inflammatory properties, making it a potential candidate for treating inflammatory conditions.

- Analgesic Properties : Its analgesic effects have also been noted, indicating possible applications in pain management therapies.

- Antimicrobial Activity : Investigations into its antimicrobial properties are ongoing, with some studies suggesting efficacy against various microbial strains.

The mechanism by which 2,5-dimethanesulfonyldibenzenitrile exerts its biological effects involves several biochemical pathways:

- Interaction with Biological Targets : The compound is believed to interact with specific molecular targets through free radical reactions and nucleophilic substitutions. This interaction can lead to various cellular responses that mediate its pharmacological effects.

- Binding Affinities : Molecular docking studies have been employed to assess binding affinities with various biological targets. These studies help elucidate the compound's mechanism of action and potential therapeutic uses.

Case Study 1: Inhibition of Na+/H+ Exchanger

A significant study focused on the inhibition of the Na+/H+ exchanger (NHE) during cardiac ischemia. The results indicated that compounds similar to 2,5-dimethanesulfonyldibenzenitrile showed cardioprotective effects when administered before ischemic events. This suggests a potential application in treating acute myocardial infarction .

Case Study 2: Anticancer Properties

Another area of investigation involves the anticancer properties of related compounds. Studies have shown that certain derivatives exhibit selective cytotoxicity against cancer cell lines. These findings underscore the need for further exploration into the therapeutic potential of 2,5-dimethanesulfonyldibenzenitrile in oncology .

Comparative Analysis with Similar Compounds

To better understand the unique properties of 2,5-dimethanesulfonyldibenzenitrile, a comparison with similar compounds can be beneficial:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| 3-Amino-5-(methylsulfonyl)benzonitrile | Contains an amino group enhancing reactivity | Antimicrobial and anticancer properties |

| 3-Amino-4-(methylsulfonyl)benzonitrile | Variation in sulfonyl position affects potency | Variable biological activities |

| 3-Amino-5-(ethylsulfonyl)benzonitrile | Ethyl instead of methyl affects solubility | Reduced activity compared to methyl analogs |

This table illustrates how structural variations influence biological activity and reactivity.

Properties

IUPAC Name |

2,5-bis(methylsulfonyl)benzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO4S2/c1-15(11,12)8-3-4-9(16(2,13)14)7(5-8)6-10/h3-5H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCIJLWCGYKGGGX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC(=C(C=C1)S(=O)(=O)C)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.